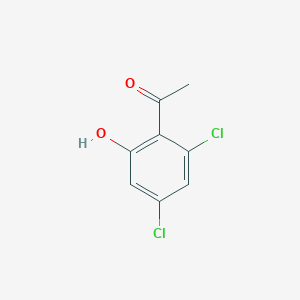
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one hydroxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.
化学反应分析
Types of Reactions
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-hydroxybenzoic acid.
Reduction: Formation of 1-(2,4-dichloro-6-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
科学研究应用
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
1-(2-Chloro-6-hydroxyphenyl)ethanone: Similar structure but with one less chlorine atom.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of chlorine atoms.
1-(2,4,6-Trihydroxyphenyl)ethanone: Contains additional hydroxyl groups instead of chlorine atoms.
Uniqueness
1-(2,4-Dichloro-6-hydroxyphenyl)ethanone is unique due to the presence of both chlorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H6Cl2O2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 |
InChI 键 |
LSMRHCLKFZGRPI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


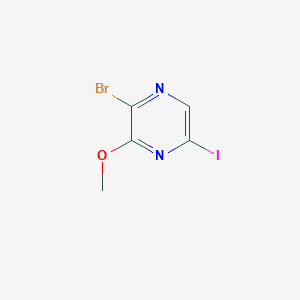
![N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine](/img/structure/B13149149.png)
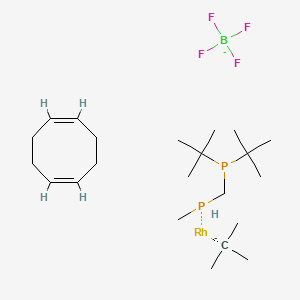
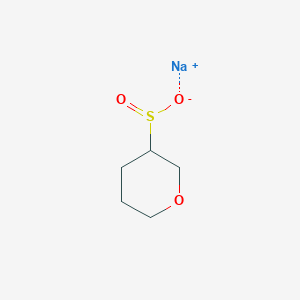

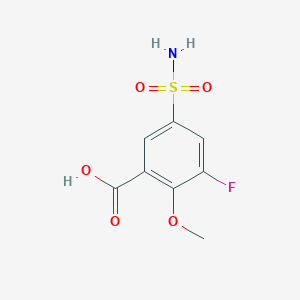

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
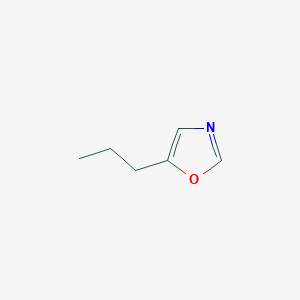

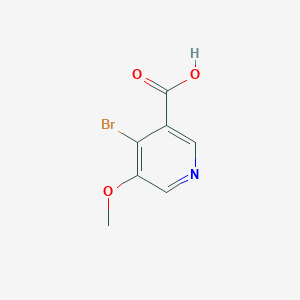
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
